molecular formula C9H8F3N B2669481 5,6,7-Trifluoro-1,2,3,4-tetrahydroquinoline CAS No. 1341337-68-5

5,6,7-Trifluoro-1,2,3,4-tetrahydroquinoline

Cat. No. B2669481
CAS RN: 1341337-68-5
M. Wt: 187.165
InChI Key: HQDHYPSZWXNVRE-UHFFFAOYSA-N
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Description

5,6,7-Trifluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H8F3N . It has a molecular weight of 187.16 .


Synthesis Analysis

The synthesis of fluorinated quinolines, such as 5,6,7-Trifluoro-1,2,3,4-tetrahydroquinoline, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The molecular structure of 5,6,7-Trifluoro-1,2,3,4-tetrahydroquinoline is based on the quinoline ring system, which is a widespread structure in nature . The incorporation of fluorine atoms into this structure is known to enhance the biological activity of the resulting fluorinated compounds .


Chemical Reactions Analysis

Fluorinated quinolines, such as 5,6,7-Trifluoro-1,2,3,4-tetrahydroquinoline, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Additionally, novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also possible .

Scientific Research Applications

Synthesis and Chemical Properties

5,6,7-Trifluoro-1,2,3,4-tetrahydroquinoline and its derivatives are integral in medicinal chemistry, offering a blend of a partially-saturated bicyclic ring and a metabolically-stable CF3 group. A notable synthesis method involves a three-step/one-pot procedure to yield novel 2,6-disubstituted derivatives, showcasing their versatility in drug development (Russell J. Johnson et al., 2013). Additionally, Lewis acid catalysis has facilitated the formation of tetrahydroquinolines through efficient 1,5-hydride shift and ring closure sequences, indicating the adaptability of such structures in synthetic chemistry (Sandip Murarka et al., 2009).

Fluorination and Interaction Studies

The interaction of polyfluorinated quinolines with sodium and potassium amides in liquid ammonia highlights the nucleophilic addition on the pyridine ring, leading to potential pathways for functionalization and structural diversification (L. Gurskaya et al., 2012). Furthermore, the study of partially fluorinated heterocyclic compounds, such as tetrafluoroquinolines, unveils the preparation techniques and chemical reactions essential for developing novel chemical entities (G. Brooke et al., 1966).

Pharmacological Implications

3-Methyl-1,2,3,4-tetrahydroisoquinolines, closely related to 5,6,7-trifluoro-1,2,3,4-tetrahydroquinoline, have demonstrated potent inhibition of phenylethanolamine N-methyltransferase (PNMT), with fluorination affecting their potency and selectivity, illustrating the compound's potential in therapeutic applications (G. L. Grunewald et al., 2006).

properties

IUPAC Name

5,6,7-trifluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-6-4-7-5(2-1-3-13-7)8(11)9(6)12/h4,13H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDHYPSZWXNVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2NC1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7-Trifluoro-1,2,3,4-tetrahydroquinoline

CAS RN

1341337-68-5
Record name 5,6,7-trifluoro-1,2,3,4-tetrahydroquinoline
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